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molecular formula C6H14O B072827 4-Methyl-1-pentanol CAS No. 1320-98-5

4-Methyl-1-pentanol

Cat. No. B072827
M. Wt: 102.17 g/mol
InChI Key: PCWGTDULNUVNBN-UHFFFAOYSA-N
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Patent
US03937742

Procedure details

Chlorotris(triphenylphosphine)rhodium(I), [(03P)3RhCl], was prepared by refluxing an ethanol solution of rhodium(III) chloride in the presence of an excess amount of triphenylphosphine. Chlorotris(triphenylphosphine)rhodium(I) was dissolved in benzene, and the microspheres of Example III were added to the resulting red solution in an autoclave, equipped with a magnetic driven stirrer. Pentene-1 was introduced to the reactor along with benzene. The reaction was performed under conditions similar to Example IV. About 82% of the feed was reacted to give predominantly isohexanol and n-hexanol. The solid catalyst left inside of the reactor from this run was rinsed with fresh portions of benzene, and saved for another run.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
rhodium(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Rh:1](Cl)(Cl)[Cl:2].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:24]1[CH:29]=[CH:28][C:27]([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:26][CH:25]=1.[CH:43]1[CH:48]=[CH:47][C:46]([P:49]([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)=[CH:45][CH:44]=1.[CH:62]1[CH:67]=[CH:66][C:65](P([C:75]2[CH:80]=[CH:79]C=CC=2)C2C=CC=CC=2)=[CH:64][CH:63]=1.[Cl-].[Rh].[CH3:83]CCC=C.[CH2:88]([OH:90])[CH3:89]>C1C=CC=CC=1>[CH:21]1[CH:20]=[CH:19][C:18]([P:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:23][CH:22]=1.[CH:40]1[CH:39]=[CH:38][C:37]([P:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]2[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=2)=[CH:42][CH:41]=1.[CH:59]1[CH:58]=[CH:57][C:56]([P:49]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:46]2[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=2)=[CH:61][CH:60]=1.[Cl-:2].[Rh:1].[CH2:88]([OH:90])[CH2:89][CH2:83][CH:80]([CH3:79])[CH3:75].[CH2:62]([OH:90])[CH2:63][CH2:64][CH2:65][CH2:66][CH3:67] |f:2.3.4.5.6,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
rhodium(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Rh](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the microspheres of Example III were added to the resulting red solution in an autoclave
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic driven stirrer
CUSTOM
Type
CUSTOM
Details
About 82% of the feed was reacted

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Type
product
Smiles
C(CCC(C)C)O
Name
Type
product
Smiles
C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03937742

Procedure details

Chlorotris(triphenylphosphine)rhodium(I), [(03P)3RhCl], was prepared by refluxing an ethanol solution of rhodium(III) chloride in the presence of an excess amount of triphenylphosphine. Chlorotris(triphenylphosphine)rhodium(I) was dissolved in benzene, and the microspheres of Example III were added to the resulting red solution in an autoclave, equipped with a magnetic driven stirrer. Pentene-1 was introduced to the reactor along with benzene. The reaction was performed under conditions similar to Example IV. About 82% of the feed was reacted to give predominantly isohexanol and n-hexanol. The solid catalyst left inside of the reactor from this run was rinsed with fresh portions of benzene, and saved for another run.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
rhodium(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Rh:1](Cl)(Cl)[Cl:2].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:24]1[CH:29]=[CH:28][C:27]([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:26][CH:25]=1.[CH:43]1[CH:48]=[CH:47][C:46]([P:49]([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)=[CH:45][CH:44]=1.[CH:62]1[CH:67]=[CH:66][C:65](P([C:75]2[CH:80]=[CH:79]C=CC=2)C2C=CC=CC=2)=[CH:64][CH:63]=1.[Cl-].[Rh].[CH3:83]CCC=C.[CH2:88]([OH:90])[CH3:89]>C1C=CC=CC=1>[CH:21]1[CH:20]=[CH:19][C:18]([P:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:23][CH:22]=1.[CH:40]1[CH:39]=[CH:38][C:37]([P:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]2[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=2)=[CH:42][CH:41]=1.[CH:59]1[CH:58]=[CH:57][C:56]([P:49]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:46]2[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=2)=[CH:61][CH:60]=1.[Cl-:2].[Rh:1].[CH2:88]([OH:90])[CH2:89][CH2:83][CH:80]([CH3:79])[CH3:75].[CH2:62]([OH:90])[CH2:63][CH2:64][CH2:65][CH2:66][CH3:67] |f:2.3.4.5.6,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
rhodium(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Rh](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the microspheres of Example III were added to the resulting red solution in an autoclave
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic driven stirrer
CUSTOM
Type
CUSTOM
Details
About 82% of the feed was reacted

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Type
product
Smiles
C(CCC(C)C)O
Name
Type
product
Smiles
C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03937742

Procedure details

Chlorotris(triphenylphosphine)rhodium(I), [(03P)3RhCl], was prepared by refluxing an ethanol solution of rhodium(III) chloride in the presence of an excess amount of triphenylphosphine. Chlorotris(triphenylphosphine)rhodium(I) was dissolved in benzene, and the microspheres of Example III were added to the resulting red solution in an autoclave, equipped with a magnetic driven stirrer. Pentene-1 was introduced to the reactor along with benzene. The reaction was performed under conditions similar to Example IV. About 82% of the feed was reacted to give predominantly isohexanol and n-hexanol. The solid catalyst left inside of the reactor from this run was rinsed with fresh portions of benzene, and saved for another run.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
rhodium(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Rh:1](Cl)(Cl)[Cl:2].[C:5]1([P:11]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH:24]1[CH:29]=[CH:28][C:27]([P:30]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:26][CH:25]=1.[CH:43]1[CH:48]=[CH:47][C:46]([P:49]([C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)=[CH:45][CH:44]=1.[CH:62]1[CH:67]=[CH:66][C:65](P([C:75]2[CH:80]=[CH:79]C=CC=2)C2C=CC=CC=2)=[CH:64][CH:63]=1.[Cl-].[Rh].[CH3:83]CCC=C.[CH2:88]([OH:90])[CH3:89]>C1C=CC=CC=1>[CH:21]1[CH:20]=[CH:19][C:18]([P:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[CH:23][CH:22]=1.[CH:40]1[CH:39]=[CH:38][C:37]([P:30]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[C:27]2[CH:28]=[CH:29][CH:24]=[CH:25][CH:26]=2)=[CH:42][CH:41]=1.[CH:59]1[CH:58]=[CH:57][C:56]([P:49]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:46]2[CH:47]=[CH:48][CH:43]=[CH:44][CH:45]=2)=[CH:61][CH:60]=1.[Cl-:2].[Rh:1].[CH2:88]([OH:90])[CH2:89][CH2:83][CH:80]([CH3:79])[CH3:75].[CH2:62]([OH:90])[CH2:63][CH2:64][CH2:65][CH2:66][CH3:67] |f:2.3.4.5.6,10.11.12.13.14|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
rhodium(III) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Rh](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the microspheres of Example III were added to the resulting red solution in an autoclave
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic driven stirrer
CUSTOM
Type
CUSTOM
Details
About 82% of the feed was reacted

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]
Name
Type
product
Smiles
C(CCC(C)C)O
Name
Type
product
Smiles
C(CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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